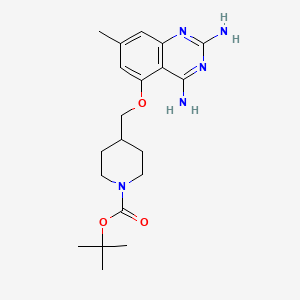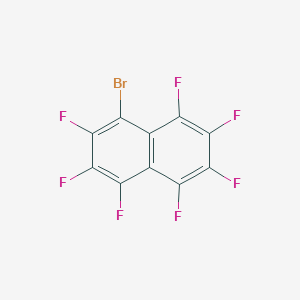
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene is a halogenated aromatic compound with the molecular formula C₁₀BrF₇. This compound is characterized by the presence of a bromine atom and seven fluorine atoms attached to a naphthalene ring. The unique arrangement of these substituents imparts distinct chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene can be synthesized through several methods. One common approach involves the bromination of heptafluoronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in optimizing the reaction parameters, reducing the production cost, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common due to the stability of the fluorinated naphthalene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Coupling: Palladium catalysts and bases such as potassium carbonate are typical in coupling reactions.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted naphthalenes, while coupling reactions produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene finds applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology and Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, including agrochemicals and advanced materials with unique properties such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene exerts its effects is primarily through its reactivity as a halogenated aromatic compound. The presence of multiple fluorine atoms increases the electron-withdrawing nature of the molecule, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,3,4,5,6,7-hexafluoronaphthalene
- 1-Bromo-2,3,4,5,6,7,8,9-octafluoronaphthalene
- 2-Bromo-1,3,4,5,6,7,8-heptafluoronaphthalene
Comparison: Compared to its analogs, 1-Bromo-2,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the specific positioning and number of fluorine atoms, which significantly influence its chemical reactivity and physical properties. For instance, the presence of seven fluorine atoms provides a balance between reactivity and stability, making it more versatile in synthetic applications compared to the hexafluoro or octafluoro derivatives.
Eigenschaften
Molekularformel |
C10BrF7 |
|---|---|
Molekulargewicht |
333.00 g/mol |
IUPAC-Name |
1-bromo-2,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C10BrF7/c11-3-1-2(5(13)8(16)7(3)15)6(14)10(18)9(17)4(1)12 |
InChI-Schlüssel |
KKAQUAVWHSDTHU-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


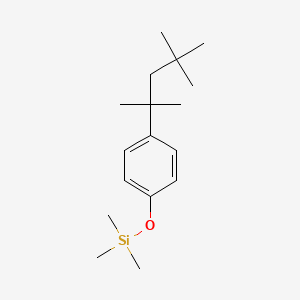

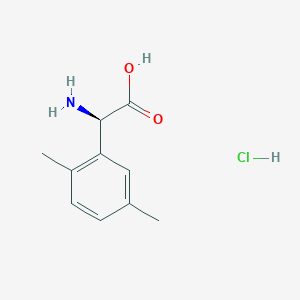
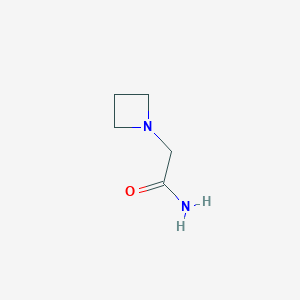

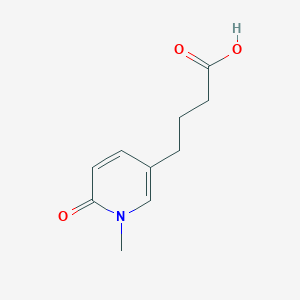
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)

![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
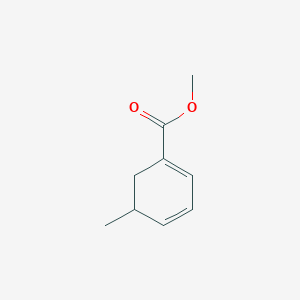
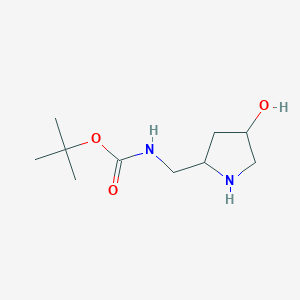
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)

